molecular formula C20H20N4O4 B6529204 N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide CAS No. 946275-48-5

N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide

货号 B6529204
CAS 编号: 946275-48-5
分子量: 380.4 g/mol
InChI 键: MOJZZZNHNMULJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide, also known as AEE788, is a novel small molecule inhibitor of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). AEE788 was developed in the late 1990s by Novartis and is used in the treatment of various cancers such as colorectal, non-small cell lung, and pancreatic cancer. The drug is also used to treat glioblastoma and other types of brain tumors. AEE788 has been found to be effective in inhibiting the growth of cancer cells and has shown promising results in clinical trials.

作用机制

N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide works by binding to and inhibiting the activity of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). The drug works by blocking the tyrosine kinase activity of the receptor, which prevents the receptor from binding to its ligands and activating downstream signaling pathways. This inhibition of signaling pathways leads to the inhibition of cell proliferation, angiogenesis, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. The drug has been found to inhibit the activity of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). This inhibition of the receptor leads to the inhibition of downstream signaling pathways, which results in the inhibition of cell proliferation, angiogenesis, and apoptosis. In addition, this compound has been found to induce autophagy in cancer cells, which leads to the destruction of the cells.

实验室实验的优点和局限性

N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has several advantages for lab experiments. The drug is relatively easy to synthesize and is stable in solution. In addition, the drug is non-toxic and does not have any major side effects. However, this compound is not as effective at inhibiting the growth of cancer cells in vivo as compared to in vitro, which limits its use in clinical trials.

未来方向

The future directions for N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide include further exploration of its efficacy in clinical trials, development of new methods for synthesizing the drug, and further research into its mechanism of action. In addition, further research into the biochemical and physiological effects of this compound will help to identify potential new uses for the drug. Finally, further exploration of the advantages and limitations of this compound for lab experiments will help to optimize its use in scientific research.

合成方法

The synthesis of N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a multi-step process that involves the condensation of 3-acetamidophenylacetic acid with 5-ethyl-1,3,4-oxadiazol-2-yl phenoxyacetamide. The reaction is carried out in a solvent of acetonitrile at room temperature and is catalyzed by a base, such as sodium hydroxide. The reaction produces a mixture of diastereomers, which are then separated by chromatography. The purified product is then recrystallized from a solvent of methanol to obtain the desired compound.

科学研究应用

N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been widely studied in scientific research due to its ability to inhibit the activity of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). The drug has been studied for its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its ability to inhibit angiogenesis and induce apoptosis in cancer cells. The drug has been found to be effective in the treatment of various cancers such as colorectal, non-small cell lung, and pancreatic cancer.

属性

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-3-19-23-24-20(28-19)14-6-4-9-17(10-14)27-12-18(26)22-16-8-5-7-15(11-16)21-13(2)25/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJZZZNHNMULJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。